1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

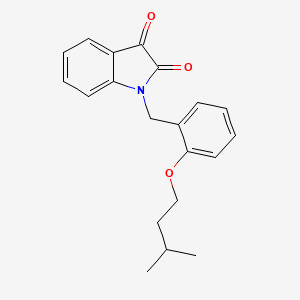

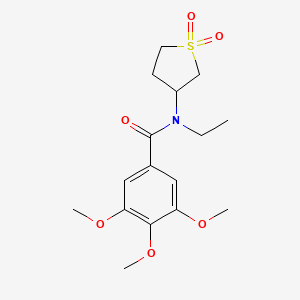

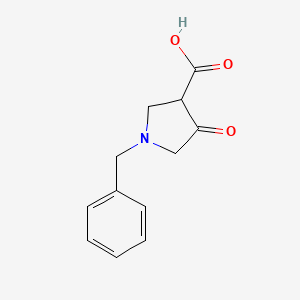

“1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione” is a chemical compound with the molecular formula C20H21NO3. It is a derivative of indoline-2,3-dione, also known as isatin . Indoline-2,3-dione derivatives have been studied for their potential as antitumor agents .

Synthesis Analysis

Indoline-2,3-dione derivatives can be synthesized through various methods. One such method involves the synthesis of 1,5-disubstituted indolin-2,3-diones . The compounds are designed as acetylcholine esterase (AChE) inhibitors . Another method involves the synthesis of indolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety .Molecular Structure Analysis

The molecular structure of “this compound” includes an indoline-2,3-dione core with a benzyl group at the N-1 position and an isopentyloxy group at the 2-position.Chemical Reactions Analysis

Indoline-2,3-dione and its derivatives can undergo various chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions can produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Isatins, including compounds structurally related to 1-(2-(Isopentyloxy)benzyl)indoline-2,3-dione, serve as versatile substrates for synthesizing a wide range of heterocyclic compounds. They are employed in organic synthesis to create indoles, quinolines, and other heterocycles, demonstrating significant utility in drug synthesis and material science. These compounds' synthetic applications extend to creating complex molecular structures with potential therapeutic and industrial relevance (S. J. Garden & Â. C. Pinto, 2001).

Pharmacological and Biological Properties

Indoline-diones, by extension, could exhibit modulatory effects on biochemical processes, akin to those found in mammalian tissues. Research on similar compounds has explored their biological and pharmacological properties, including anticorrosive, antibacterial, and anticancer activities. For instance, indole-2,3-dione derivatives are reported to possess antibacterial activities and are explored for their corrosion inhibition properties on metals, highlighting their potential in medical and industrial applications (Yanhong Miao, 2014).

Catalysis and Material Science

The structural framework of indoline-diones also finds applications in catalysis and the development of functional materials. Their involvement in copper-catalyzed synthesis reactions showcases the potential for creating complex organic molecules, indicating their importance in synthetic chemistry and material development (Yun Liu & Jinwei Sun, 2012).

Mecanismo De Acción

Target of Action

Similar compounds such as isoindolines and isoindoline-1,3-diones have been found to interact with the human dopamine receptor d2 , suggesting a potential application as antipsychotic agents .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, such as the dopamine receptor d2, by binding to the main amino acid residues at its allosteric binding site .

Biochemical Pathways

Similar compounds have been found to modulate the dopamine receptor d3, which suggests a potential capacity in the treatment of alzheimer’s disease .

Result of Action

Related compounds have been found to have effects on the serotonergic system .

Action Environment

The synthesis of similar compounds has been explored under various conditions, suggesting that environmental factors could potentially influence their action .

Propiedades

IUPAC Name |

1-[[2-(3-methylbutoxy)phenyl]methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-14(2)11-12-24-18-10-6-3-7-15(18)13-21-17-9-5-4-8-16(17)19(22)20(21)23/h3-10,14H,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJQEBXVXSYMPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride](/img/structure/B2724197.png)

![2-chloro-N-[3-cyano-4,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-2-yl]acetamide](/img/structure/B2724205.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2724206.png)

![5-[(4-chlorophenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2724215.png)